molecular formula C9H11N3O3S B3014373 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide CAS No. 141542-12-3

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide

Cat. No.: B3014373
CAS No.: 141542-12-3
M. Wt: 241.27
InChI Key: UOTYWJUVELGPDX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide is a useful research compound. Its molecular formula is C9H11N3O3S and its molecular weight is 241.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide and its derivatives have been explored in chemical synthesis. For instance, 3-(N-Alkylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxides, closely related to the compound , have been synthesized and studied for their spectral properties and molecular structure. X-ray crystallographic analysis of these compounds has provided insights into their structural features (Lee, Kim, & Chung, 1997).

Tautomeric Behavior and Spectroscopic Analysis

Research has also been conducted on the tautomeric behavior of similar compounds using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance. These studies are crucial for understanding the pharmaceutical and biological activities of these molecules (Erturk, Gumus, Dikmen, & Alver, 2016).

Applications in Material Science

In material science, derivatives of this compound have been used in the synthesis of compounds with specific molecular conformations. For example, the synthesis of C18H14FN3O2S2 involving 4-methoxyphenyl and thiadiazole rings has provided insights into molecular orientations and potential applications in material design (Yin, Wan, Han, Wang, & Wang, 2008).

Reactivity and Addition Reactions

The compound's derivatives have been studied for their reactivity in various chemical reactions, particularly addition reactions with nucleophilic nitrogen atoms. These reactions are vital for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceutical chemistry (Caram, Mirífico, Aimone, Piro, Castellano, & Vasini, 2004).

Potential in Biomedical Applications

Exploration into the biological activities of thiadiazole derivatives has revealed their potential in pharmacology, particularly in antimicrobial and antiproliferative applications. These studies provide a foundation for future research into the development of new therapeutic agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Polymer Modification and Medical Applications

The compound's derivatives have been incorporated into polymer modification, improving properties like swelling and thermal stability. These modified polymers have shown promising biological activities and could have applications in medical fields (Aly & El-Mohdy, 2015).

Photovoltaic and Solar Cell Enhancements

In the field of renewable energy, specifically in photovoltaic and solar cell development, derivatives of this compound have been used to enhance the photoresponse in solid-state excitonic solar cells. This research contributes to the development of more efficient solar energy technologies (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-15-7-4-2-6(3-5-7)8-9(10)12-16(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTYWJUVELGPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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